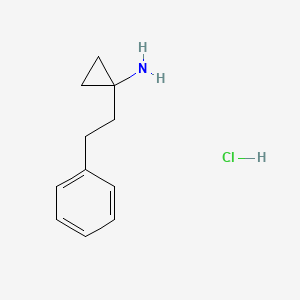

1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(2-phenylethyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11(8-9-11)7-6-10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFDYBDQGNCWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable phenylethylamine precursor. One common method is the reaction of phenylethylamine with a cyclopropanating agent such as diiodomethane in the presence of a strong base like sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Phenylacetic acid derivatives.

Reduction: Cyclopropylamines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride is being investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its ability to interact with various receptors makes it a candidate for drug development aimed at central nervous system disturbances .

Case Study: Neuropharmacological Effects

Research indicates that compounds similar to 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride can act as agonists or antagonists at specific receptors, influencing neurotransmitter systems. For instance, studies have shown that derivatives can modulate dopamine and serotonin pathways, which are crucial in treating conditions like depression and anxiety .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Leading to phenylacetic acid derivatives.

- Reduction : Resulting in cyclopropylamines.

- Substitution Reactions : Allowing for the formation of N-alkyl or N-acyl derivatives .

Table 1: Summary of Chemical Transformations

| Reaction Type | Product Type | Notes |

|---|---|---|

| Oxidation | Phenylacetic acid derivatives | Useful in synthesizing aromatic compounds |

| Reduction | Cyclopropylamines | Important for creating amine derivatives |

| Substitution | N-Alkyl or N-Acyl derivatives | Expands the versatility of the compound |

The biological activity of 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride is under investigation for its potential pharmacological properties. Preliminary studies suggest it may exhibit:

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Fluorine () and trifluoromethyl () groups enhance polarity and may improve metabolic stability but reduce lipophilicity. Aromatic Linkage: The phenylethyl group in the target compound provides conformational flexibility compared to rigid direct attachments (e.g., ), which could influence receptor binding kinetics. Branched vs. Linear Chains: The phenylpropan-2-yl group () introduces steric hindrance, possibly reducing enzymatic degradation but complicating synthesis.

Research Findings and Data Gaps

- Activity Data: Limited evidence on the target compound’s specific biological activity. Fluorinated analogs () show promise in preclinical CNS studies, while brominated derivatives () are explored in oncology.

- Thermodynamic Properties : Melting points and logP values are absent for most compounds, complicating direct comparisons.

- Structural-Activity Relationships (SAR) : Further studies are needed to correlate substituent effects (e.g., chain length, halogen type) with receptor affinity.

Biological Activity

1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride, also known as 1-PECA HCl, is a synthetic organic compound characterized by its unique cyclopropane structure and phenethyl group. Its molecular formula is C₁₁H₁₆ClN, with a molecular weight of approximately 197.70 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and applications in various fields.

The synthesis of 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride typically involves reductive amination or direct amination of cyclopropane derivatives. These methods allow for flexibility and adaptability depending on the desired application in research or pharmaceutical development.

Synthesis Methods Overview

| Synthesis Method | Description |

|---|---|

| Reductive Amination | Involves the reaction of cyclopropane derivatives with amines under reducing conditions. |

| Direct Amination | Utilizes cyclopropane derivatives with amines without prior reduction, typically in the presence of catalysts. |

Biological Activity

Research indicates that 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride may exhibit a range of biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.

The biological activity of 1-PECA HCl is thought to involve interactions with specific molecular targets, including receptors and enzymes within the central nervous system. This compound may modulate neurotransmitter systems, which could lead to various pharmacological effects .

Potential Pharmacological Effects

Preliminary studies suggest that 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride may have:

- Antidepressant-like effects: Indicated by its interaction with serotonin and dopamine receptors.

- Anxiolytic properties: Potentially reducing anxiety through modulation of GABAergic activity.

- Neuroprotective effects: Offering protection against neurodegenerative processes.

Case Study: Neuropharmacological Evaluation

A study evaluated the effects of 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride on animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like activity .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Neuropharmacology | Exhibited potential antidepressant effects in rodent models. |

| Receptor Interaction | Modulated activity at serotonin and dopamine receptors. |

| Anxiolytic Activity | Reduced anxiety-like behaviors in stress-induced models. |

Comparison with Related Compounds

The biological activity of 1-(2-Phenylethyl)cyclopropan-1-amine hydrochloride can be compared to structurally similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Phenethyl)cyclopropan-1-amine | C₁₁H₁₅N | Lacks chlorine; simpler structure |

| 2-(2-Methylphenyl)cyclopropan-1-amine | C₁₁H₁₅N | Contains a methyl group on the phenyl ring |

| (1R,2R)-2-phenylcyclopropanamine | C₁₇H₂₀N | Larger molecular weight; different stereochemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.